molecular formula C41H61ClN4O6 B1192362 Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5

Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5

Cat. No.: B1192362
M. Wt: 741.41
InChI Key: FPFHERRFUCUQLP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 is a fluorescent dye compound widely used in various scientific research fields. It is known for its strong fluorescence properties, making it an essential tool in imaging and labeling applications. The compound consists of a Cy5 fluorophore conjugated to two polyethylene glycol (PEG) chains, which enhance its solubility and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 typically involves the conjugation of Cy5 dye to PEG chains through amine-reactive chemistry. The process begins with the activation of Cy5 with a suitable linker, such as N-hydroxysuccinimide (NHS) ester, which reacts with the amine groups on PEG3. The reaction is carried out under mild conditions, usually in an aqueous buffer at a slightly alkaline pH to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 undergoes various chemical reactions, including:

    Oxidation: The Cy5 fluorophore can undergo oxidation, leading to changes in its fluorescence properties.

    Reduction: Reduction reactions can also affect the fluorescence of Cy5.

    Substitution: The amine groups on PEG3 can participate in substitution reactions with other reactive groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.

    Substitution: Reagents like NHS esters and isothiocyanates are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified Cy5 derivatives with altered fluorescence properties, which can be used for specific labeling and imaging applications.

Scientific Research Applications

Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism by which Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 exerts its effects is primarily through its fluorescence properties. The Cy5 fluorophore absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for visualization and detection. The PEG chains enhance the solubility and biocompatibility of the compound, making it suitable for use in biological systems. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components or interacting with specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Bis-(N,N-diethyl)aniline-based chromophores: These compounds also exhibit strong fluorescence and are used in optical applications.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: Used as hole-transporting materials in perovskite solar cells.

    1,8-naphthalimide derivatives: Employed in organic light-emitting diodes (OLEDs) for their emissive properties.

Uniqueness

Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 is unique due to its combination of strong fluorescence, enhanced solubility, and biocompatibility. The presence of PEG chains distinguishes it from other fluorescent dyes, making it particularly suitable for biological and medical applications.

Properties

Molecular Formula

C41H61ClN4O6

Molecular Weight

741.41

IUPAC Name

2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride

InChI

InChI=1S/C41H61N4O6.ClH/c1-40(2)34-12-8-10-14-36(34)44(20-24-48-28-32-50-30-26-46-22-18-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)45(39)21-25-49-29-33-51-31-27-47-23-19-43;/h5-17H,18-33,42-43H2,1-4H3;1H/q+1;/p-1

InChI Key

FPFHERRFUCUQLP-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCN)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-(N,N'-amine-PEG3)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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